molecular formula C20H19NO4 B582342 (2S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)(2,3,4,5-13C4,115N)azolidine-2-carboxylic acid CAS No. 1217452-48-6

(2S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)(2,3,4,5-13C4,115N)azolidine-2-carboxylic acid

Cat. No. B582342
CAS RN: 1217452-48-6
M. Wt: 343.33
InChI Key: ZPGDWQNBZYOZTI-COMNNLFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)(2,3,4,5-13C4,115N)azolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C20H19NO4 and its molecular weight is 343.33. The purity is usually 95%.
BenchChem offers high-quality (2S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)(2,3,4,5-13C4,115N)azolidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)(2,3,4,5-13C4,115N)azolidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Peptide Synthesis

Fmoc-Pro-OH-13C5,15N is primarily used in the synthesis of peptides. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group for the amino acid proline during the peptide chain assembly. The isotopic labeling with carbon-13 and nitrogen-15 allows for the incorporation of this amino acid into peptides for further study using techniques like NMR spectroscopy .

Biomolecular NMR Spectroscopy

The isotopic enrichment of Fmoc-Pro-OH-13C5,15N makes it particularly suitable for biomolecular NMR studies. Researchers can incorporate this labeled amino acid into peptides or proteins to study their structure, dynamics, and interactions at the atomic level .

Proteomics and Protein Quantitation

In proteomics, Fmoc-Pro-OH-13C5,15N can be used to synthesize isotope-labeled peptides that serve as standards for mass spectrometry-based protein quantitation. This allows for accurate measurement of protein concentrations in complex biological samples .

Metabolic Pathway Analysis

The compound’s isotopic labels are useful for tracing the metabolic pathways of proline in vivo. By tracking the incorporation of the labeled proline into various metabolites, researchers can gain insights into proline metabolism and its role in different physiological processes .

Drug Development and Pharmacokinetics

In drug development, Fmoc-Pro-OH-13C5,15N can be used to create labeled versions of peptide-based drugs. This facilitates the study of the drug’s pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) profiles .

Agricultural Research

The labeled compound can also be used in agricultural research to study the uptake and utilization of proline by plants. This is particularly relevant in the context of studying stress responses, as proline accumulation is associated with plant tolerance to various stresses .

properties

IUPAC Name

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)(2,3,4,5-13C4,115N)azolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,23)/t18-/m0/s1/i5+1,10+1,11+1,18+1,19+1,21+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGDWQNBZYOZTI-COMNNLFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]1[13CH2][13C@H]([15N]([13CH2]1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672932
Record name 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~13~C_5_,~15~N)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Pro-OH-13C5,15N

CAS RN

1217452-48-6
Record name 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~13~C_5_,~15~N)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1217452-48-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.